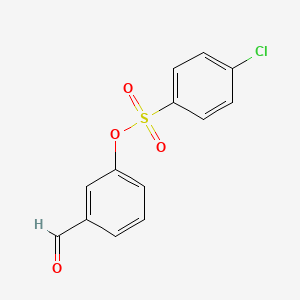

3-Formylphenyl 4-chlorobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

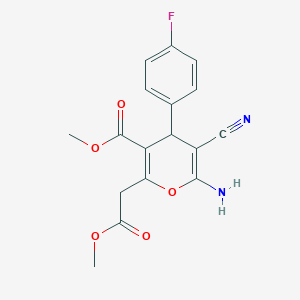

3-Formylphenyl 4-chlorobenzenesulfonate is a chemical compound used in scientific research. It has a complex structure and offers varied applications, making it invaluable for studying molecular interactions and developing innovative compounds. The molecular formula of this compound is C13H9ClO4S .

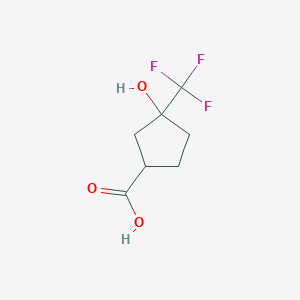

Molecular Structure Analysis

The molecular structure of 3-Formylphenyl 4-chlorobenzenesulfonate consists of 13 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom . The average mass of the molecule is 296.726 Da .Scientific Research Applications

Iron-Catalyzed Cross-Coupling Reactions

Aryl sulfonate esters, such as 3-Formylphenyl 4-chlorobenzenesulfonate, are versatile synthetic intermediates in organic chemistry . They are used in the synthesis of alkyl-substituted benzenesulfonate esters by iron-catalyzed C (sp2)–C (sp3) cross-coupling of Grignard reagents with aryl chlorides . This method operates using an environmentally benign and sustainable iron catalytic system, employing benign urea ligands .

2. Improved Charge Extraction in Inverted Perovskite Solar Cells 3-Formylphenyl 4-chlorobenzenesulfonate is used in the fabrication of inverted perovskite solar cells . The compound is used as a ligand that binds two neighboring lead(II) ion (Pb2+) defect sites in a planar ligand orientation on the perovskite . This helps in improving the charge extraction in inverted perovskite solar cells .

Studying Molecular Interactions

Due to its complex structure, 3-Formylphenyl 4-chlorobenzenesulfonate is invaluable for studying molecular interactions. It offers burstiness with varied applications, making it a versatile material in scientific research.

Developing Innovative Compounds

3-Formylphenyl 4-chlorobenzenesulfonate is used in the development of innovative compounds. Its high perplexity and complex structure make it a suitable candidate for the development of new compounds with unique properties.

Mechanism of Action

Target of Action

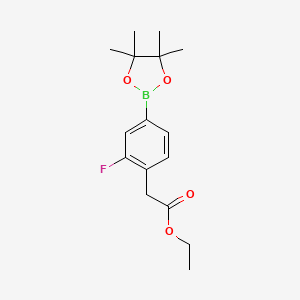

Similar compounds such as phenylboronic acids are known to inhibit serine protease and kinase enzymes, which play a crucial role in the growth, progression, and metastasis of tumor cells .

Mode of Action

It’s worth noting that similar compounds like phenylboronic acids are known to interact with their targets (serine protease and kinase enzymes) and cause changes that inhibit the growth and progression of tumor cells .

Biochemical Pathways

Phenylboronic acids, a related group of compounds, are known to affect the pathways involving serine protease and kinase enzymes .

Result of Action

Related compounds like phenylboronic acids are known to inhibit the growth, progression, and metastasis of tumor cells .

properties

IUPAC Name |

(3-formylphenyl) 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO4S/c14-11-4-6-13(7-5-11)19(16,17)18-12-3-1-2-10(8-12)9-15/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWWZDUURHHYAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formylphenyl 4-chlorobenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2720027.png)

![1-(3-bromophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2720030.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3,4,5-trimethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2720038.png)